molecular formula C13H8FNO3 B8641519 3-(4-Fluoro-benzoyl)-pyridine-2-carboxylic acid

3-(4-Fluoro-benzoyl)-pyridine-2-carboxylic acid

Cat. No.: B8641519
M. Wt: 245.21 g/mol
InChI Key: DXWWGGURSIRFEP-UHFFFAOYSA-N
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Description

3-(4-Fluoro-benzoyl)-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H8FNO3 and its molecular weight is 245.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8FNO3

Molecular Weight

245.21 g/mol

IUPAC Name

3-(4-fluorobenzoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C13H8FNO3/c14-9-5-3-8(4-6-9)12(16)10-2-1-7-15-11(10)13(17)18/h1-7H,(H,17,18)

InChI Key

DXWWGGURSIRFEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2,3-pyridinedicarboxylic anhydride (16.5 g) and fluorobenzene (120 ml) was added, while stirring at room temperature, anhydrous aluminum chloride (23.1 g). The reaction mixture was stirred for 3 hours under reflux, which was cooled and poured into a mixture of hydrochloric acid and ice-water. This mixture was made to be pH 2-3 with an aqueous solution of potassium carbonate, which was subjected to extraction with ethyl acetate. The extract solution was washed with water and dried, then the solvent was distilled off to leave 3-(4-fluorobenzoyl)-2-pyridinecarboxylic acid as colorless crystals (11.0 g). m.p.152°-153° C. (recrystallized from methanol-ethyl acetate)
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16.5 g
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reactant
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120 mL
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reactant
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23.1 g
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reactant
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0 (± 1) mol
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[Compound]
Name
ice water
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Synthesis routes and methods II

Procedure details

A mixture of 2,3-pyridinedicarboxylic anhydride (9.0 g, 60.36 mmol) in 75 mL of fluorobenzene is warmed and stirred mechanically while AlCl3 (17.7 g, 0.132 mol) is added portionwise from a powder addition funnel over 20 m. The resulting mixture is heated to reflux for 24 hours, then allowed to cool and the excess fluorobenzene decanted. Quenching of the residue with ice water and 5% aqueous HCl generates a solid which is filtered and washed with hot H2O. The combined filtrates are evaporated to a final volume of ca. 250 mL, then heated to boiling and treated with a hot solution of 15% aqueous CuSO4 solution to precipitate a blue solid. The suspension is filtered and the resulting solid resuspended in H2O (75 mL) and treated with a stream of H2S gas until the initial blue color of the suspension subsides and is replaced by a black suspension. The solid is filtered with the aid of Celite and the filtrate evaporated to produce a tan solid which is recrystallized from H2O to obtain 3-(4-fluorobenzoyl)pyridine-2-carboxylic acid. M.P. 153.5°-155° C.
Quantity
9 g
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reactant
Reaction Step One
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75 mL
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reactant
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Quantity
17.7 g
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reactant
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